3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Kinase inhibition Regioisomer selectivity BDK vs. Clk

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS 34576-80-2) is a polyhalogenated benzothiophene-2-carbonyl chloride derivative with the molecular formula C₁₀H₅Cl₃O₂S and a molecular weight of 295.57 g·mol⁻¹. The compound features a benzothiophene core substituted with chlorine atoms at the 3- and 7-positions, a methoxy group at the 6-position, and a reactive carbonyl chloride at the 2-position.

Molecular Formula C10H5Cl3O2S
Molecular Weight 295.6 g/mol
CAS No. 34576-80-2
Cat. No. B1340599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
CAS34576-80-2
Molecular FormulaC10H5Cl3O2S
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3
InChIKeyRYIXVDARTFRZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS 34576-80-2): Procurement Identity and Core Specifications


3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS 34576-80-2) is a polyhalogenated benzothiophene-2-carbonyl chloride derivative with the molecular formula C₁₀H₅Cl₃O₂S and a molecular weight of 295.57 g·mol⁻¹ [1]. The compound features a benzothiophene core substituted with chlorine atoms at the 3- and 7-positions, a methoxy group at the 6-position, and a reactive carbonyl chloride at the 2-position. Its predicted physicochemical profile includes a LogP of 4.5957, a boiling point of 408.3 °C (at 760 mmHg), a flash point of 200.7 °C, a density of 1.577 g·cm⁻³, and a refractive index of 1.66 [1]. A reported melting point of 174–175 °C (in tetrahydrofuran) provides a useful identity check . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of kinase-targeted libraries and other bioactive molecules through nucleophilic acyl substitution at the carbonyl chloride group .

Why Generic Benzothiophene-2-carbonyl Chlorides Cannot Replace 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride in Structure-Driven Programs


Benzothiophene-2-carbonyl chlorides are a broad class of acylating agents, but the specific 3,7-dichloro-6-methoxy substitution pattern on CAS 34576-80-2 confers a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by mono-chloro, non-methoxylated, or differently substituted analogs [1]. The 3-chloro substituent modulates the electrophilicity of the 2-carbonyl chloride, while the 7-chloro and 6-methoxy groups collectively influence the electron density of the aromatic system and the overall molecular lipophilicity (predicted LogP = 4.5957) [1]. These structural features directly impact the pharmacokinetic and target-binding profiles of downstream amide and ester derivatives. For instance, the 3,7-dichloro-6-methoxybenzothiophene scaffold is a documented precursor for selective Cdc-like kinase (Clk) inhibitors, a therapeutic area where regioisomeric 3,6-dichloro analogs (e.g., BT2, CAS 34576-94-8) exhibit entirely different target selectivity, being biased toward branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibition (IC₅₀ = 3.19 μM) [2]. Substituting a generic or mismatched benzothiophene carbonyl chloride therefore risks diverting the entire synthetic pathway toward an unintended biological target space, undermining SAR continuity and program objectives.

Quantitative Differentiation Evidence for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride Versus Closest Analogs


Regioisomeric Chlorine Substitution (3,7- vs. 3,6-Dichloro) Dictates Divergent Kinase Inhibitor Selectivity Profiles

The 3,7-dichloro-6-methoxybenzothiophene scaffold is a documented precursor for selective Clk1/Clk4 kinase inhibitors, whereas the regioisomeric 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2, CAS 34576-94-8) is a validated BDK inhibitor with an IC₅₀ of 3.19 μM [1]. This divergence in kinase target selectivity arises solely from the positional difference of the second chlorine atom (C7 vs. C6), demonstrating that regioisomeric substitution on the benzothiophene core is a critical determinant of biological target engagement .

Kinase inhibition Regioisomer selectivity BDK vs. Clk Medicinal chemistry

Methoxy Group at Position 6 Confers Significant Lipophilicity and Polar Surface Area Differentiation Relative to Non-Methoxylated Analogs

The 6-methoxy substituent on CAS 34576-80-2 substantially alters the physicochemical profile compared to non-methoxylated dichloro analogs. The predicted LogP of the target compound is 4.5957 with a polar surface area (PSA) of 54.54 Ų [1]. In contrast, the non-methoxylated 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride (CAS 34576-85-7), with molecular formula C₉H₃Cl₃OS and a molecular weight of 265.54 g·mol⁻¹, lacks the methoxy oxygen atoms and consequently exhibits a different hydrogen-bond acceptor profile and lower molecular weight (ΔMW ≈ 30 Da) . The 3-chloro-6-methoxy analog (CAS 75998-29-7, C₁₀H₆Cl₂O₂S, MW 261.12) has a lower predicted LogP of approximately 3.94 and a boiling point of approximately 380 °C, compared to 408.3 °C for the target compound, reflecting the impact of the second chlorine at C7 on both volatility and lipophilicity .

Lipophilicity Drug-likeness LogP PSA Physicochemical profiling

Synthetic Lineage: Chlorination of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl Chloride Establishes a Defined, Traceable Intermediate Route

The documented synthesis of CAS 34576-80-2 proceeds via direct chlorination of 3-chloro-6-methoxy-benzo[b]thiophene-2-carbonyl chloride (CAS 75998-29-7) using chlorine gas (24 g Cl₂ bubbled into a stirred suspension of 9.2 g, 35 mmol of the mono-chloro precursor in 200 mL chloroform over 30 minutes) . This two-step lineage from cinnamic acid derivatives through the mono-chloro intermediate to the 3,7-dichloro product provides a defined, verifiable synthetic history that is critical for impurity profiling and batch-to-batch consistency. In contrast, 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride (CAS 34576-85-7) is typically accessed through a different synthetic pathway that does not involve a 6-methoxy intermediate, resulting in distinct impurity profiles and downstream reactivity characteristics .

Synthetic route Chlorination Intermediate traceability Process chemistry

Melting Point Identity (174–175 °C in THF) Provides a Definitive Purity and Identity Checkpoint Absent in Non-Methoxylated Analogs

The target compound exhibits a reported melting point of 174–175 °C (solvent: tetrahydrofuran), providing a specific, experimentally verifiable identity checkpoint . In contrast, the non-methoxylated 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride (CAS 34576-85-7) and the parent 3-chlorobenzo[b]thiophene-2-carbonyl chloride (CAS 39827-11-7) lack publicly reported melting point data, limiting rapid identity confirmation upon receipt . The availability of a defined melting point enables straightforward pre-use purity assessment via melting point determination or differential scanning calorimetry (DSC), reducing the risk of using degraded or mislabeled material in sensitive synthetic sequences.

Melting point Identity verification Quality control Crystallinity

Carbonyl Chloride Reactivity at C2 Enables Efficient One-Step Diversification into Amide Libraries for Kinase Inhibitor SAR Exploration

The 2-carbonyl chloride group on CAS 34576-80-2 is a highly electrophilic handle that reacts efficiently with primary and secondary amines under mild conditions (e.g., in dichloromethane or tetrahydrofuran with a tertiary amine base) to yield the corresponding 2-carboxamide derivatives . This reactivity is conserved across benzothiophene-2-carbonyl chlorides as a class; however, the specific 3,7-dichloro-6-methoxy pattern on the benzothiophene core is the critical variable that directs the biological activity of the resulting amide library . The target compound's carboxylic acid counterpart (CAS 34576-89-1) has been explicitly identified as a key intermediate for synthesizing selective Clk1/Clk4 inhibitors, with the 3,7-dichloro-6-methoxy scaffold enabling strategic derivatization to optimize ATP-pocket binding interactions . In contrast, the 3,6-dichloro carboxylic acid analog (BT2) leads to BDK inhibition (IC₅₀ = 3.19 μM), and its carbonyl chloride analog would direct library synthesis toward a different target class [1].

Acyl chloride reactivity Amide coupling Library synthesis Kinase SAR

Dual Chlorine Substituents at C3 and C7 Plus 6-Methoxy Create a Unique Electronic Landscape Distinct from Mono-Chloro or 3,6-Dichloro Congeners

The 3,7-dichloro-6-methoxy substitution pattern creates a distinctive electronic distribution across the benzothiophene ring system. The methoxy group at C6 is electron-donating (+M effect), while the chlorine atoms at C3 and C7 each exert electron-withdrawing inductive effects (-I effect) and weak +M resonance donation. The C7 chlorine is positioned ortho to the C6 methoxy group, creating a unique local electronic environment not present in the 3,6-dichloro analog, where the methoxy is absent . Furthermore, the mono-chloro analog (3-chloro-6-methoxy, CAS 75998-29-7) has only one electron-withdrawing chlorine, resulting in a significantly less electron-deficient aromatic system. This is reflected in the boiling point difference: 408.3 °C for the 3,7-dichloro target versus approximately 380 °C for the 3-chloro-6-methoxy analog, a ΔBP of approximately 28 °C attributable to increased polarizability and molecular weight [1]. These electronic differences influence the reactivity of the carbonyl chloride toward nucleophiles and the binding affinity of downstream amide derivatives for kinase ATP pockets .

Electronic effects Substituent effects SAR Halogen bonding

Optimal Procurement and Application Scenarios for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS 34576-80-2)


Medicinal Chemistry: Synthesis of Selective Clk1/Clk4 Kinase Inhibitor Libraries via Amide Derivatization

The 3,7-dichloro-6-methoxybenzothiophene scaffold is a validated precursor for developing ATP-competitive inhibitors of Cdc-like kinases (Clk1 and Clk4), which are frequently overexpressed in human tumors and regulate pre-mRNA splicing . The carbonyl chloride group enables rapid one-step diversification with diverse amine building blocks to generate focused amide libraries for kinase selectivity profiling. Programs targeting Clk kinases should procure this specific regioisomer, as the 3,6-dichloro analog directs toward BDK inhibition (IC₅₀ = 3.19 μM) and would not serve Clk SAR objectives [1].

Structure-Activity Relationship (SAR) Exploration: Probing the Role of C7 Chlorine and C6 Methoxy in Target Binding

The unique ortho-Cl/OMe substitution pattern at C6–C7 provides a distinctive electronic and steric environment for investigating halogen bonding interactions and hydrophobic packing within kinase ATP-binding pockets . Researchers can use this compound as a key intermediate to systematically vary the amide portion while keeping the benzothiophene core constant, enabling rigorous SAR studies. The defined melting point (174–175 °C) facilitates identity verification before use in sensitive biochemical assays .

Chemical Biology Tool Compound Synthesis: Probing Pre-mRNA Splicing Modulation in Cancer Cell Models

Derivatives of 3,7-dichloro-6-methoxybenzothiophene-2-carboxylic acid have been employed as tool compounds to investigate Clk-mediated regulation of alternative splicing . The carbonyl chloride intermediate enables efficient synthesis of these tool compounds. Given that Clk inhibition modulates splicing to deplete cancer-relevant proteins, this compound supports chemical biology programs focused on splicing-dependent vulnerabilities in leukemia and solid tumors .

Process Chemistry and Quality Control: Batch-to-Batch Consistency via Defined Synthetic Lineage

The documented synthetic route—chlorination of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with chlorine gas in chloroform—provides a traceable manufacturing history . This enables procurement teams to establish impurity specifications based on the known precursor (CAS 75998-29-7), reducing the risk of unidentified contaminants that could arise from alternative synthetic pathways. The defined melting point (174–175 °C in THF) offers a rapid, low-cost identity test upon material receipt .

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